(3-Chloro-5-fluoro-4-pyridyl)methanol
Description
Significance of Halogenated Pyridine (B92270) Methanols in Chemical Research
Halogenated pyridines, including those with a methanol (B129727) substituent, are recognized as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Pyridine derivatives, in general, are of great interest due to their presence in a wide array of bioactive natural products, approved drugs, and functional materials. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds can enhance the pharmacokinetic properties of drug candidates. nih.gov
The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated pyridine methanols versatile starting materials for creating complex molecules with desired therapeutic or agricultural properties.
Strategic Importance of (3-Chloro-5-fluoro-4-pyridyl)methanol as a Synthetic Scaffold
The strategic importance of this compound lies in its role as a synthetic intermediate. smolecule.com Its trifunctional nature—a reactive hydroxymethyl group and two distinct halogen substituents on a pyridine core—allows for a variety of chemical transformations. The chlorine and fluorine atoms can be selectively displaced or used in cross-coupling reactions to introduce new functional groups, while the methanol group can be oxidized or converted to other functionalities.
The reactivity of this compound is primarily shaped by the electron-withdrawing character of the halogen atoms. smolecule.com This electronic effect makes the pyridine ring susceptible to nucleophilic substitution reactions, a common strategy in the synthesis of complex pyridine derivatives. smolecule.com Researchers can leverage the differential reactivity of the chloro and fluoro substituents to achieve regioselective modifications, building molecular complexity in a controlled manner. General synthetic routes to compounds like this compound may involve the halogenation and subsequent hydroxymethylation of a pyridine precursor. smolecule.com
Overview of Key Academic Research Areas for Halogenated Pyridine Derivatives
The study of halogenated pyridine derivatives is an active area of academic research, with several key focuses:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize functionalized pyridines. nih.gov This includes the development of selective halogenation techniques that allow for the precise placement of halogen atoms on the pyridine ring. nih.gov
Medicinal Chemistry: Halogenated pyridines are extensively used as scaffolds in drug discovery. nih.gov They are integral components of molecules designed to treat a wide range of diseases. Research in this area focuses on synthesizing libraries of halogenated pyridine derivatives and evaluating their biological activities, such as anticancer and antioxidant properties. jst.go.jp
Agrochemicals: Similar to their role in pharmaceuticals, these compounds are vital in the development of new pesticides and herbicides. nih.gov
Materials Science: The unique electronic properties of halogenated pyridines make them candidates for use in the creation of novel functional materials. nih.gov
Catalysis: Pyridine-based structures can act as ligands for metal catalysts, and the electronic tuning provided by halogen substituents can influence the catalyst's activity and selectivity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(3-chloro-5-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI Key |
NAKXDAFHVWFFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Pyridyl Methanol
Precursor Synthesis Strategies for the 3-Chloro-5-fluoropyridine (B1590662) Core
The creation of the 3-chloro-5-fluoropyridine scaffold is a critical first step in the synthesis of (3-Chloro-5-fluoro-4-pyridyl)methanol. Various strategies have been developed to achieve this, primarily revolving around the halogenation of pre-existing pyridine (B92270) rings or the construction of the pyridine ring from halogenated acyclic precursors.
Halogenation of Pyridine Derivatives
Direct halogenation of pyridine and its derivatives is a common approach to introduce chloro and fluoro substituents. However, the electronic nature of the pyridine ring necessitates specific strategies to achieve the desired 3,5-disubstitution pattern.
One approach involves the sequential introduction of chlorine and fluorine atoms onto a pyridine ring. This can be a challenging process due to the deactivating effect of the first halogen substituent on the subsequent electrophilic substitution. Often, harsh reaction conditions are required for direct halogenation of pyridine, which can lead to a mixture of products. chemrxiv.orgnih.gov The use of pyridine N-oxide can be a valuable strategy to control the regioselectivity of halogenation, as the N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.govacs.org Subsequent deoxygenation would then yield the halogenated pyridine.
A plausible, though not explicitly detailed in the provided search results for this specific compound, multi-step sequence could involve:
Chlorination: Introduction of a chlorine atom at the 3-position of a suitable pyridine precursor.
N-Oxidation: Formation of the pyridine N-oxide to direct the subsequent fluorination.
Fluorination: Introduction of the fluorine atom.
Deoxygenation: Removal of the N-oxide group to yield 3-chloro-5-fluoropyridine.
The specific reagents and conditions for each step would need to be carefully optimized to ensure high yields and regioselectivity.
Achieving regioselective halogenation at the C3 and C5 positions of the pyridine ring is a significant synthetic hurdle. Electrophilic aromatic substitution on an unsubstituted pyridine ring typically favors the 3-position, but the introduction of a second halogen at the 5-position can be difficult. chemrxiv.org
Recent advances in synthetic methodology have explored various strategies to control regioselectivity. These can include the use of directing groups or the activation of specific positions through metalation. For instance, directed ortho-metalation strategies, while typically favoring positions adjacent to the directing group, can sometimes be adapted for more remote functionalization.
Another approach involves the transformation of pyridines into more reactive intermediates. For example, the conversion of pyridines into Zincke imine intermediates has been shown to allow for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org
| Technique | Description | Potential Application for 3-Chloro-5-fluoropyridine |
| Pyridine N-Oxide Halogenation | Activation of the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.govacs.org | Could potentially be used in a multi-step synthesis to introduce one of the halogens. |
| Directed ortho-Metalation | Use of a directing group to facilitate metalation and subsequent electrophilic quench at a specific position. | A suitably placed directing group could potentially facilitate halogenation at the C3 and C5 positions. |
| Zincke Imine Intermediates | Ring-opening of pyridinium (B92312) salts to form reactive acyclic imines, allowing for regioselective functionalization. chemrxiv.org | Could be a viable method for the selective introduction of the first halogen at the 3-position. |
Halogen exchange (HALEX) reactions represent a powerful tool for the synthesis of fluorinated pyridines. This method typically involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion. Common sources of fluoride for this transformation include cesium fluoride (CsF) and potassium fluoride (KF). organic-chemistry.orgnih.govgoogle.comrsc.org
For the synthesis of 3-chloro-5-fluoropyridine, a potential precursor would be 3,5-dichloropyridine. The selective replacement of one chlorine atom with fluorine can be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the choice of fluoride source. The use of phase-transfer catalysts can also enhance the reactivity of the fluoride salt.
A patent describes the fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous HF, KF, NaF, or SbF₃ to produce 2-fluoro-3-chloro-5-trifluoromethylpyridine, demonstrating the feasibility of selective halogen exchange in polysubstituted pyridines. google.com Another example shows the synthesis of 3-chloro-2-fluoropyridine (B73461) from 2,3-dichloropyridine (B146566) using cesium fluoride in DMSO. chemicalbook.com These examples suggest that a similar approach could be applied to synthesize 3-chloro-5-fluoropyridine from 3,5-dichloropyridine.
| Fluorinating Agent | Precursor | Conditions | Notes |
| Cesium Fluoride (CsF) | 3,5-Dichloropyridine | Aprotic polar solvent (e.g., DMSO, DMF) | CsF is highly reactive and often used for challenging fluorinations. |
| Potassium Fluoride (KF) | 3,5-Dichloropyridine | Aprotic polar solvent, often with a phase-transfer catalyst (e.g., crown ether) | KF is a more economical choice but may require more forcing conditions or a catalyst. |
| Anhydrous HF | 3,5-Dichloropyridine | High temperature and pressure | Typically used in industrial settings for large-scale production. |
Pyridine Ring Construction from Halogenated Building Blocks
An alternative to the functionalization of a pre-formed pyridine ring is to construct the ring from acyclic precursors that already contain the desired halogen atoms. The Hantzsch pyridine synthesis is a well-known multicomponent reaction for the formation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgbenthamscience.comchemtube3d.comorganic-chemistry.org
The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). wikipedia.orgbenthamscience.comchemtube3d.comorganic-chemistry.org To synthesize a 3,5-dihalogenated pyridine, one would need to employ halogenated starting materials. For the synthesis of 3-chloro-5-fluoropyridine, this would likely involve a halogenated β-ketoester or a related 1,3-dicarbonyl compound.
While specific examples for the synthesis of 3-chloro-5-fluoropyridine via a Hantzsch-type reaction were not found in the provided search results, the general methodology allows for the incorporation of a wide variety of substituents. A hypothetical retrosynthetic analysis would suggest the use of a halogenated acetoacetate (B1235776) derivative and a suitable aldehyde and nitrogen source. The challenge would lie in the synthesis and stability of the required halogenated building blocks.
| Component | Role in Hantzsch Synthesis | Required Substitution for 3-Chloro-5-fluoropyridine |
| Aldehyde | Provides C4 of the pyridine ring | Unsubstituted (e.g., formaldehyde) or a precursor to the 4-hydroxymethyl group |
| β-Ketoester | Provides C2, C3, C5, and C6 of the pyridine ring | A β-ketoester with chloro and fluoro substituents at the appropriate positions |
| Nitrogen Source | Provides the nitrogen atom of the pyridine ring | Ammonia or an ammonium (B1175870) salt |
The subsequent oxidation of the initially formed dihydropyridine (B1217469) to the aromatic pyridine is a crucial step and can be achieved using a variety of oxidizing agents.
Multicomponent Condensation Reactions
Strategies for Introduction of the Hydroxymethyl (Methanol) Group at C4
A more common and well-documented approach involves the initial synthesis of a pyridine ring bearing a suitable precursor functional group at the C4 position, which is then chemically transformed into the hydroxymethyl group.
The reduction of a carbonyl group at the C4 position of the pyridine ring is a reliable and frequently employed method for installing the hydroxymethyl moiety. This strategy begins with the synthesis of a 3-chloro-5-fluoro-4-pyridine derivative containing a carbonyl group, such as an aldehyde, ester, or carboxylic acid. These precursors are then subjected to reduction using appropriate reagents to yield the target alcohol.
For instance, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde can be readily reduced to this compound. Similarly, the corresponding carboxylic acid or its ester derivatives can be reduced. The choice of reducing agent is critical and depends on the specific carbonyl precursor being used.
Table 1: Reduction of Carbonyl Precursors
| Carbonyl Precursor | Typical Reducing Agent(s) | Product |
|---|---|---|
| 3-Chloro-5-fluoro-4-pyridinecarboxaldehyde | Sodium borohydride (B1222165) (NaBH₄) | This compound |
| Methyl 3-chloro-5-fluoro-4-pyridinecarboxylate | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |
This approach involves the reaction of an organometallic derivative of the pyridine ring with a suitable carbonyl-containing electrophile. For example, a 4-lithiated or 4-magnesiated pyridine species can be generated and then reacted with formaldehyde (B43269) to introduce the hydroxymethyl group. The generation of the organometallic intermediate is typically achieved through metal-halogen exchange or direct deprotonation if a sufficiently acidic proton is available. While conceptually straightforward, the stability of the organometallic intermediate and its compatibility with the existing halogen substituents are key considerations for the successful application of this method.
The direct introduction of a hydroxymethyl group onto the 3-chloro-5-fluoropyridine core at the C4 position presents a more atom-economical approach. This can be pursued through several chemical transformations. One such method is radical hydroxymethylation, where a source of hydroxymethyl radicals is generated in the presence of the pyridine substrate. Another possibility is electrophilic hydroxymethylation; however, this is generally challenging for electron-deficient pyridine rings like 3-chloro-5-fluoropyridine unless the ring is appropriately activated.
Advanced Synthetic Transformations for this compound
Modern synthetic organic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis of functionalized pyridines.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective functionalization of heterocyclic compounds. These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. In the context of synthesizing this compound, a plausible strategy would involve the cross-coupling of a 3-chloro-5-fluoro-4-halopyridine (where the halogen at C4 is typically iodine or bromine) with a suitable organometallic reagent bearing a protected hydroxymethyl group.
For example, a Suzuki coupling could be employed, reacting 3-chloro-5-fluoro-4-iodopyridine (B8813555) with an organoboron reagent such as a boronic acid or ester containing a protected hydroxymethyl group. Subsequent deprotection would then yield the desired product. Similarly, other palladium-catalyzed reactions like the Stille, Negishi, or Sonogashira couplings could be adapted for this purpose, each offering its own set of advantages depending on the specific substrates and desired reaction conditions.
Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Strategies
| Coupling Reaction | Pyridine Substrate | Coupling Partner (Example) | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | 3-Chloro-5-fluoro-4-iodopyridine | (CH₂O-Protected)-boronic acid | Pd(OAc)₂, SPhos |
| Stille Coupling | 3-Chloro-5-fluoro-4-bromopyridine | (CH₂O-Protected)-stannane | Pd(PPh₃)₄ |
Directed Metalation and Regioselective Functionalization Techniques (e.g., using strong bases like LDA)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) which coordinates to a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org
For a precursor like 3-chloro-5-fluoropyridine, the fluorine and chlorine atoms themselves can act as directing groups, although their efficacy can be influenced by other substituents. However, a more common approach involves introducing a stronger DMG onto the pyridine ring to ensure high regioselectivity. The choice of base is critical; strong, non-nucleophilic bases like LDA are often preferred to minimize side reactions. A general pathway would involve the deprotonation of a suitably protected 3-chloro-5-fluoropyridine derivative at the C-4 position, followed by quenching the resulting aryllithium intermediate with an appropriate electrophile, such as formaldehyde or a synthetic equivalent, to introduce the hydroxymethyl group.
The use of highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effect efficient directed metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu A joint experimental and theoretical study on the metalation of 2-chloropyridine (B119429) highlighted that reaction conditions (solvent, temperature, stoichiometry) are crucial in determining the outcome between metalation and competing nucleophilic addition. acs.org
| Factor | Influence on Directed Metalation | Citation |
| Directing Group (DMG) | A Lewis basic moiety that coordinates the organolithium reagent, directing deprotonation to the ortho-position. | baranlab.org |
| Base | Strong, non-nucleophilic bases (e.g., LDA, TMP-bases) are used to deprotonate the ring regioselectively. | harvard.edu |
| Solvent & Temperature | Apolar, non-coordinating media and low temperatures (e.g., -78 °C) are often employed to enhance selectivity. | acs.org |
| Electrophile | The resulting organometallic species is reacted with an electrophile (e.g., formaldehyde) to install the desired functional group. | wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying halogenated, electron-deficient heterocycles like pyridine. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer-like intermediate. For pyridines, the electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. acs.orgwikipedia.org
The synthesis of this compound via an SNAr strategy could be envisioned through several routes. One possibility involves starting with a tetra-substituted pyridine, such as 3,4,5-trichloropyridine (B1364703) or a related fluoro-chloro derivative. A nucleophilic source of the hydroxymethyl group (e.g., a protected hydroxymethyl anion equivalent) could then displace the halogen at the C-4 position. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, meaning a fluorine atom at the C-4 position would be the most readily displaced. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. acs.org
Recent studies have explored activating halopyridines by forming N-phosphonium pyridinium intermediates, which dramatically increases their reactivity towards SNAr, allowing C-P bond formation at ambient temperatures. nih.gov This highlights the potential for activating otherwise unreactive positions for substitution.
Photoredox-Mediated Approaches to Fluorinated Pyridines
Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization and the synthesis of complex molecules, including fluorinated pyridines. nih.govmdpi.com These methods often involve the generation of radical intermediates under gentle conditions, offering unique reactivity and selectivity. acs.orgacs.org
One photoredox approach to this compound could involve the direct C-H functionalization of 3-chloro-5-fluoropyridine. A photocatalyst, upon excitation by visible light, can initiate a process that generates a radical at the C-4 position of the pyridine ring. This radical could then be trapped by a suitable partner to install the hydroxymethyl group. For instance, photoredox-mediated Minisci-type reactions have been widely used for the alkylation of heteroarenes. nih.gov
Alternatively, photoredox catalysis can be employed to construct the fluorinated pyridine ring itself. A reported method describes the synthesis of diversely substituted 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers, catalyzed by an iridium complex under blue LED irradiation. acs.org This strategy builds the core heterocyclic structure with the fluorine atom already in place.
| Photoredox Strategy | Description | Potential Application | Citation |
| C-H Functionalization | Direct activation of a C-H bond on the pyridine ring to form a C-C bond via a radical intermediate. | Introduction of the methanol (B129727) group at the C-4 position of 3-chloro-5-fluoropyridine. | nih.govacs.org |
| Ring Formation | Construction of the 3-fluoropyridine (B146971) ring from acyclic precursors using a photoredox-catalyzed coupling and condensation sequence. | Synthesis of the core 3-chloro-5-fluoropyridine scaffold. | acs.org |
| Radical Fluoroalkylation | Generation of fluoroalkyl radicals from stable precursors for addition to various substrates. | Introduction of fluorinated moieties onto a pre-existing pyridine ring. | nih.gov |
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and predicting outcomes. Computational and experimental studies provide deep insights into these processes.
Elucidation of Halogenation Reaction Mechanisms
The direct halogenation of pyridines via electrophilic aromatic substitution (EAS) is challenging due to the electron-deficient nature of the ring and the tendency of the nitrogen lone pair to coordinate with Lewis acids. nih.govnih.gov These reactions often require harsh conditions, such as high temperatures and strong acids, and can lead to mixtures of regioisomers. chemrxiv.orgyoutube.com
Modern methods have been developed to overcome these limitations. One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org In this process, the pyridine ring is temporarily opened to form acyclic Zincke imine intermediates. These intermediates, being a series of polarized alkenes, readily undergo regioselective electrophilic halogenation under mild conditions before the ring is closed again, affording 3-halopyridines with high selectivity. nih.gov
The mechanism for the chlorination of tryptophan by the enzyme PrnA involves the formation of HOCl, which then reacts with a lysine (B10760008) residue to form a chloramine (B81541). This enzymatic chloramine is the species that performs the regioselective chlorination, a process guided by the enzyme's active site. nih.gov While not a direct synthesis, this illustrates nature's solution to selective halogenation on electron-rich systems, highlighting the importance of activating the halogenating agent and controlling its orientation.
Kinetic and Thermodynamic Studies of Key Synthetic Steps
Kinetic and thermodynamic studies are essential for understanding reaction feasibility and rates. For SNAr reactions, extensive research has been conducted. A kinetic study of the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with various secondary amines showed that the reactions proceed via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to explore the reaction mechanisms, activation energies, and thermodynamic feasibility of SNAr processes on dinitropyridine derivatives. researchgate.net Such calculations can predict whether a reaction is energetically favorable and can compare the activation barriers for substitution at different positions on the ring. wuxibiology.com For example, calculations of the SNAr reaction on chloropyridines showed that the activation energy for attack at the 4-position is lower than at the 2-position, which in turn is much lower than at the 3-position, correlating well with observed reactivity patterns. wuxibiology.com
| Reaction Parameter | Significance | Method of Study | Citation |
| Activation Energy (ΔE‡) | Determines the rate of a reaction step; a lower barrier means a faster reaction. | DFT Calculations, Experimental Kinetics | researchgate.netwuxibiology.com |
| Reaction Energy (ΔEr) | Indicates the thermodynamic favorability (exothermic vs. endothermic) of a reaction. | DFT Calculations, Calorimetry | researchgate.net |
| Brønsted-type plots (βnuc) | Relates the reaction rate to the basicity of the nucleophile, providing insight into the transition state of the rate-determining step. | Experimental Kinetics | researchgate.net |
Transition State Analysis in Catalyzed Transformations
Transition state (TS) analysis, primarily through computational chemistry, provides a detailed picture of the highest-energy point along a reaction coordinate, revealing the origins of selectivity. acs.org For directed metalation, DFT calculations have been used to model the transition structures for both metalation and competing nucleophilic addition pathways. acs.org These models show how the geometry of the organolithium aggregate and its coordination to the pyridine nitrogen and directing group dictate the regiochemical outcome.
For SNAr reactions, which were long assumed to be stepwise, recent computational and kinetic isotope effect studies have provided evidence that many prototypical SNAr reactions may proceed through concerted mechanisms, or exist on a borderline between stepwise and concerted pathways. acs.orgresearchgate.net The analysis of the transition state geometry can elucidate the degree of bond formation and bond breaking, explaining the influence of the nucleophile, leaving group, and pyridine substituents on the reaction rate and mechanism. acs.org
In transition metal-catalyzed C-H functionalization, DFT calculations have been used to pinpoint the origin of kinetic selectivity. For instance, in the cyclometalation of fluorinated phenylpyridines, calculations revealed the factors that favor the formation of the ortho-metalated product over the para product, leading to high regioselectivity. nih.govacs.org
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves developing methods that are safer, more efficient, and generate less waste. Key areas of focus include the use of less hazardous solvents, the development of highly selective and reusable catalysts, and the adoption of innovative reactor technologies.
Development of Solvent-Free and Environmentally Benign Reaction Conditions
A primary goal in green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Research into solvent-free reaction conditions for the synthesis of pyridine derivatives has shown considerable promise. For instance, multicomponent reactions to form functionalized pyridines have been successfully carried out under solvent-free conditions at elevated temperatures, often with the aid of a solid catalyst. conicet.gov.ar
One common route to this compound involves the reduction of the corresponding aldehyde, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde. Traditionally, this reduction is performed using stoichiometric reducing agents in organic solvents. A greener alternative involves the use of catalytic hydrogenation in more environmentally friendly solvents like water or ethanol. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of solvent-free synthesis are broadly applicable. For example, solid-state reactions or reactions using a minimal amount of a recyclable, non-toxic solvent are key strategies.
The use of water as a solvent in heterogeneous catalysis is a particularly attractive green approach due to its non-toxic and non-flammable nature. chemistryforsustainability.org The challenge often lies in the solubility of the reactants. However, techniques like micellar catalysis can facilitate reactions in aqueous media. chemistryforsustainability.org
| Reaction Type | Conventional Solvents | Greener Alternatives |
| Pyridine Synthesis | Toluene, Xylene, DMF | Water, Ethanol, Solvent-free |
| Aldehyde Reduction | THF, Methanol | Water, Ethanol, Ionic Liquids |
This table illustrates the shift from conventional volatile organic solvents to more environmentally benign options in the synthesis of pyridine derivatives.
Catalytic Systems for Improved Selectivity and Efficiency
The development of advanced catalytic systems is a cornerstone of green chemistry, offering pathways to higher selectivity, improved energy efficiency, and reduced waste. For the synthesis of this compound, catalytic approaches are pertinent in both the formation of the pyridine ring and the subsequent reduction of a functional group to the desired methanol.
Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and catalyst contamination of the product. chemistryforsustainability.org For the synthesis of pyridine derivatives, various solid acid and base catalysts have been explored. For example, Wells-Dawson heteropolyacids have been used as efficient catalysts in Hantzsch-like condensations to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar
In the reduction of the precursor aldehyde, catalytic hydrogenation using transition metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a solid support (e.g., carbon) is a well-established and greener alternative to stoichiometric metal hydrides. This method typically uses molecular hydrogen as the reductant, producing only water as a byproduct. The choice of catalyst and reaction conditions can be crucial for achieving high selectivity, especially in the presence of other reducible functional groups.
| Catalyst Type | Application in Pyridine Methanol Synthesis | Green Advantages |
| Heterogeneous Acid/Base Catalysts | Formation of the pyridine ring | Reusability, reduced waste, often milder reaction conditions. |
| Supported Metal Catalysts (e.g., Pd/C, Pt/C) | Reduction of pyridine aldehyde to alcohol | High efficiency, clean byproduct (water), catalyst recyclability. |
| Biocatalysts (e.g., Alcohol Dehydrogenases) | Enantioselective reduction of aldehydes | High selectivity, mild reaction conditions, biodegradable. |
This table summarizes various catalytic systems and their green advantages in the synthesis of pyridyl methanols.
Application of Continuous Flow Reactor Technologies in Pyridine Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. google.com The application of flow reactors in pyridine synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. google.com
The synthesis of pyridines can involve highly exothermic reactions or the use of hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, enable efficient heat exchange, mitigating the risks associated with thermal runaways. google.com Furthermore, unstable intermediates can be generated and consumed in situ, avoiding their accumulation and enhancing the safety of the process.
While specific examples of the continuous flow synthesis of this compound are not prominently reported, the principles are directly applicable. For instance, the catalytic hydrogenation of 3-chloro-5-fluoro-4-pyridinecarboxaldehyde could be performed in a packed-bed reactor where the catalyst is immobilized, and the reactant solution flows through it. This setup allows for continuous production, easy separation of the product from the catalyst, and straightforward process optimization.
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Safety | Higher risk with hazardous reagents | Enhanced safety, in-situ generation of unstable intermediates |
| Scalability | Often challenging | Straightforward by extending operation time |
| Process Control | Less precise | Precise control over reaction parameters |
| Productivity | Discontinuous | Continuous, potentially higher throughput |
This interactive table compares the key features of batch versus continuous flow reactors in the context of chemical synthesis.
Reactivity and Derivatization Studies of 3 Chloro 5 Fluoro 4 Pyridyl Methanol
Chemical Transformations of the Hydroxyl Group
The primary alcohol functionality in (3-Chloro-5-fluoro-4-pyridyl)methanol is a key site for derivatization, enabling the formation of esters, ethers, and oxidation products. Halogenation of this group provides a pathway to further functionalization.
Esterification Reactions
The hydroxyl group of this compound can be readily converted to its corresponding esters through reaction with various acylating agents. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, are applicable. Pyridine (B92270) is often employed as a base to neutralize the hydrogen chloride generated during the reaction with acyl chlorides. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, particularly with less reactive anhydrides.
While specific examples for the esterification of this compound are not extensively documented in publicly available literature, the general reactivity of pyridyl methanols suggests that a variety of ester derivatives can be synthesized. For instance, the reaction with acetic anhydride (B1165640) would yield (3-chloro-5-fluoro-4-pyridyl)methyl acetate, while reaction with benzoyl chloride would produce (3-chloro-5-fluoro-4-pyridyl)methyl benzoate. It is worth noting that studies on the oxidation of pyridine-2-methanols to esters have shown that this transformation is less efficient for pyridine-3 and -4-methanols, suggesting that direct esterification of the alcohol is the more probable synthetic route. epo.org
Table 1: Plausible Esterification Reactions of this compound
| Acylating Agent | Base/Catalyst | Expected Product |
| Acetyl Chloride | Pyridine | (3-Chloro-5-fluoro-4-pyridyl)methyl acetate |
| Acetic Anhydride | DMAP | (3-Chloro-5-fluoro-4-pyridyl)methyl acetate |
| Benzoyl Chloride | Pyridine | (3-Chloro-5-fluoro-4-pyridyl)methyl benzoate |
This table is based on general principles of esterification and may not reflect experimentally verified outcomes for this specific compound.
Etherification Reactions
The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. google.comgoogleapis.comgoogle.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage.
For example, the reaction of this compound with sodium hydride followed by the addition of methyl iodide would be expected to yield 4-(methoxymethyl)-3-chloro-5-fluoropyridine. Similarly, using benzyl (B1604629) bromide as the alkylating agent would lead to the formation of 4-(benzyloxymethyl)-3-chloro-5-fluoropyridine. The choice of base and reaction conditions is crucial to avoid competing side reactions.
Table 2: Potential Etherification Reactions via Williamson Ether Synthesis
| Alkylating Agent | Base | Expected Product |
| Methyl Iodide | Sodium Hydride | 4-(Methoxymethyl)-3-chloro-5-fluoropyridine |
| Ethyl Bromide | Sodium Hydride | 4-(Ethoxymethyl)-3-chloro-5-fluoropyridine |
| Benzyl Bromide | Sodium Hydride | 4-(Benzyloxymethyl)-3-chloro-5-fluoropyridine |
This table illustrates potential synthetic outcomes based on the Williamson ether synthesis and may not represent confirmed experimental results for this compound.
Oxidation to Aldehyde or Carboxylic Acid Analogs
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-chloro-5-fluoro-4-pyridinecarboxaldehyde, or further to the carboxylic acid, 3-chloro-5-fluoropicolinic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. For instance, the oxidation of the structurally related (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (B1415998) to its corresponding aldehyde has been successfully achieved using DMP. googleapis.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. The synthesis of 2-chloro-5-fluoronicotinic acid through the oxidation of 2-chloro-5-fluoro-3-methylpyridine (B1590720) using potassium permanganate has been documented, indicating that the pyridine ring is stable to these conditions. google.com
Table 3: Representative Oxidation Reactions
| Product | Oxidizing Agent |
| 3-Chloro-5-fluoro-4-pyridinecarboxaldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) |
| 3-Chloro-5-fluoropicolinic acid | Potassium Permanganate (KMnO4) |
This table provides examples of suitable oxidizing agents for the desired transformations based on general organic chemistry principles and reactions of similar compounds.
Halogenation of the Methanol (B129727) Group
The hydroxyl group can be replaced by a halogen atom, providing a reactive handle for further nucleophilic substitution reactions. Treatment of pyridyl methanols with thionyl chloride (SOCl2) is a common method for introducing a chlorine atom, converting the alcohol to a chloromethyl group. Similarly, reagents like phosphorus tribromide (PBr3) can be used for bromination. The reaction of pyridyl methanols with tosyl chloride has also been reported to result in chlorination. google.com These halogenated derivatives, such as 4-(chloromethyl)-3-chloro-5-fluoropyridine, are valuable intermediates in the synthesis of more complex molecules.
Table 4: Halogenation of the Hydroxyl Group
| Reagent | Product |
| Thionyl Chloride (SOCl2) | 4-(Chloromethyl)-3-chloro-5-fluoropyridine |
| Phosphorus Tribromide (PBr3) | 4-(Bromomethyl)-3-chloro-5-fluoropyridine |
| Tosyl Chloride (TsCl) | 4-(Chloromethyl)-3-chloro-5-fluoropyridine |
This table outlines common halogenating agents and the expected products.
Reactivity of the Halogen Substituents on the Pyridine Core
The chlorine and fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of electron-deficient aromatic systems.
Nucleophilic Aromatic Substitution Reactions on Chlorine and Fluorine
The pyridine ring, being electron-deficient, facilitates nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. In this compound, the chlorine atom is at the 3-position and the fluorine atom is at the 5-position. The reactivity of these halogens towards nucleophilic displacement is influenced by the electronic effects of the other substituents and the nature of the incoming nucleophile.
Generally, in nucleophilic aromatic substitution on polyhalogenated pyridines, a fluorine atom is a better leaving group than a chlorine atom. However, the regioselectivity of the substitution can be complex and depends on the specific reaction conditions and the nucleophile used. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the selective replacement of one of the halogen atoms. For instance, patents describe the reaction of polysubstituted chlorofluoropyridines with nucleophiles like ammonia (B1221849) and alkoxides, demonstrating the feasibility of such transformations. google.comgoogle.com While specific SNAr reactions starting from this compound are not extensively detailed, the general principles suggest that either the chlorine or fluorine atom could be displaced depending on the reaction conditions and the nucleophile.
Table 5: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) |
| Ammonia (NH3) | (3-Amino-5-fluoro-4-pyridyl)methanol or (3-Chloro-5-amino-4-pyridyl)methanol |
| Sodium Methoxide (NaOMe) | (5-Fluoro-3-methoxy-4-pyridyl)methanol or (3-Chloro-5-methoxy-4-pyridyl)methanol |
| Sodium Thiophenoxide (NaSPh) | (5-Fluoro-3-(phenylthio)-4-pyridyl)methanol or (3-Chloro-5-(phenylthio)-4-pyridyl)methanol |
This table presents plausible products of SNAr reactions. The actual product distribution would depend on the relative reactivity of the C-Cl and C-F bonds under specific experimental conditions.
Cross-Coupling Reactions at Halogenated Positions
The chlorine and fluorine atoms on the pyridine ring of this compound serve as potential sites for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective functionalization.
In Suzuki-Miyaura coupling reactions, the C-Cl bond is generally more reactive than the C-F bond. This allows for the selective coupling of an aryl or vinyl group at the 3-position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-aryl-5-fluoro-4-pyridyl)methanol. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govharvard.edu
Sonogashira coupling, which involves the reaction with a terminal alkyne, would also be expected to proceed selectively at the C-Cl bond. This provides a route to 3-alkynyl-5-fluoro-4-pyridyl)methanols, which are valuable intermediates in the synthesis of more complex molecules. youtube.com
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to other cross-coupling reactions, the amination would likely occur preferentially at the more labile C-Cl bond, enabling the synthesis of 3-amino-5-fluoro-4-pyridyl)methanol derivatives.
Table 1: Predicted Outcomes of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Major Product |
| Suzuki-Miyaura | Arylboronic acid | (3-Aryl-5-fluoro-4-pyridyl)methanol |
| Sonogashira | Terminal alkyne | (3-Alkynyl-5-fluoro-4-pyridyl)methanol |
| Buchwald-Hartwig | Amine | (3-Amino-5-fluoro-4-pyridyl)methanol |
Electrophilic Aromatic Substitution Pathways
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing halogen atoms further deactivates the ring. However, under forcing conditions, electrophilic substitution can occur. The directing effects of the substituents play a critical role in determining the position of substitution.
The hydroxymethyl group is an ortho-, para-directing group, while the halogen atoms are deactivating but also ortho-, para-directing. The nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions. Considering these factors, electrophilic attack is most likely to occur at the C-2 or C-6 positions, which are ortho to the activating hydroxymethyl group and meta to one of the halogens. However, the strong deactivating effect of the pyridine nitrogen and the halogens makes such reactions challenging. Nitration, for example, would require harsh conditions and may lead to a mixture of products or decomposition. wikipedia.orgrsc.org
Derivatization for Advanced Analytical Applications
The hydroxyl group of this compound can be derivatized to enhance its detectability and chromatographic behavior in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Silylation Methods (e.g., Trimethylsilylation using BSA, BSTFA)
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting TMS ether of this compound would exhibit a characteristic mass spectrum, facilitating its identification and quantification.
Table 2: Silylation Reaction for GC-MS Analysis
| Derivatizing Reagent | Derivative | Analytical Technique | Expected Benefit |
| BSA or BSTFA | (3-Chloro-5-fluoro-4-pyridyl)methoxymethyl-trimethylsilane | GC-MS | Increased volatility and thermal stability |
Acylation Procedures (e.g., Trifluoroacetylation)
Acylation with reagents such as trifluoroacetic anhydride (TFAA) introduces a trifluoroacetyl group to the hydroxyl function. This derivatization can improve the chromatographic properties and introduce a specific fragmentation pattern in mass spectrometry, aiding in structural elucidation and sensitive detection.
Charge-Switch Derivatization for Enhanced Mass Spectrometry Sensitivity
For LC-MS analysis, especially with electrospray ionization (ESI), the sensitivity of detection for neutral molecules like this compound can be low. Charge-switch derivatization introduces a permanently charged moiety into the analyte molecule, significantly enhancing its ionization efficiency and, consequently, the sensitivity of detection in mass spectrometry. researchgate.netnih.govnih.govresearchgate.net Reagents containing a quaternary ammonium (B1175870) or pyridinium group can be used to derivatize the hydroxyl group, leading to a positively charged derivative that can be readily detected in positive-ion ESI-MS. This approach is particularly useful for the analysis of trace levels of the compound in complex matrices.
Table 3: Derivatization for Enhanced Mass Spectrometry
| Derivatization Type | Reagent Type | Expected Derivative Feature | Analytical Advantage |
| Trifluoroacetylation | TFAA | Trifluoroacetyl ester | Improved chromatography and specific MS fragmentation |
| Charge-Switch | Quaternary ammonium or pyridinium containing reagent | Permanent positive charge | Enhanced ESI-MS sensitivity |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Fluoro 4 Pyridyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise atomic arrangement within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural map of (3-Chloro-5-fluoro-4-pyridyl)methanol can be constructed.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analyses
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the hydrogen, carbon, and fluorine atoms in the molecule. researchgate.netresearchgate.net The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electronegative nitrogen in the pyridine (B92270) ring, significantly influence the chemical shifts of nearby nuclei. acs.orgwikipedia.org
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the pyridine ring (H-2 and H-6). Due to the deshielding effects of the adjacent nitrogen and halogen atoms, these signals would appear at high chemical shifts (downfield). wikipedia.org A singlet signal would correspond to the methylene (B1212753) protons (-CH₂OH), and a broader signal, which can vary in position, would represent the hydroxyl (-OH) proton.
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The carbons directly bonded to the electronegative fluorine (C-5) and chlorine (C-3) atoms will be significantly deshielded. nih.gov The C-F carbon signal will also exhibit a large coupling constant due to the spin-spin interaction with the ¹⁹F nucleus.
¹⁹F NMR: The fluorine NMR spectrum provides a highly specific signal for the fluorine atom attached to the pyridine ring. researchgate.net The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring and can be used to confirm its electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.5 - 8.7 | Singlet/Doublet | H-2 or H-6 |
| ¹H | 8.3 - 8.5 | Doublet | H-2 or H-6 |
| ¹H | ~4.8 | Singlet | -CH₂OH |
| ¹³C | ~155-160 (d, ¹JCF ≈ 240 Hz) | Doublet | C-5 |
| ¹³C | ~145-150 | Singlet/Doublet | C-2 or C-6 |
| ¹³C | ~140-145 | Singlet/Doublet | C-2 or C-6 |
| ¹³C | ~130-135 | Singlet | C-3 |
| ¹³C | ~125-130 | Singlet | C-4 |
| ¹³C | ~60 | Singlet | -CH₂OH |
| ¹⁹F | ~ -115 to -125 | Singlet | C5-F |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-6 protons if there is a discernible four-bond coupling, confirming their relationship within the same spin system.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the aromatic proton signals to their respective carbon signals (H-2 to C-2, H-6 to C-6) and the methylene protons to the -CH₂OH carbon.
Solid-State NMR Investigations for Polymorph Characterization
While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) probes the compound in its crystalline form. acs.org This is particularly vital for identifying and characterizing polymorphs—different crystalline structures of the same compound. nih.gov Different polymorphs of this compound would arise from different packing arrangements and intermolecular interactions (like hydrogen bonding from the -OH group) in the crystal lattice. researchgate.net These structural differences would result in distinct ¹³C and ¹⁹F chemical shifts in the ssNMR spectra, allowing for the detection, quantification, and structural analysis of different polymorphic forms. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the vibrational modes of functional groups and the molecular skeleton.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net A prominent broad band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methylene C-H stretches are found just below this value. The fingerprint region (below 1600 cm⁻¹) contains absorptions for the C=C and C=N stretching vibrations of the pyridine ring, as well as the C-O stretch of the alcohol. researchgate.net The C-F and C-Cl stretching vibrations give rise to strong bands in the 1200-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. researchgate.net While O-H stretching is typically weak in Raman spectra, the aromatic ring vibrations are often strong and well-defined. The symmetric "breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, usually gives a particularly intense Raman signal. This provides confirmatory evidence for the aromatic core structure. The C-Cl and C-F vibrations are also readily observed in the Raman spectrum.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3400 - 3200 | O-H stretch (alcohol) | FT-IR (Strong, Broad) |
| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman (Medium) |
| 2950 - 2850 | Methylene C-H stretch | FT-IR, Raman (Medium) |
| 1600 - 1400 | Pyridine C=C, C=N stretches | FT-IR, Raman (Strong) |
| ~1050 | C-O stretch | FT-IR (Strong) |
| 1200 - 1000 | C-F stretch | FT-IR (Strong) |
| 800 - 600 | C-Cl stretch | FT-IR (Strong) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. It measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₆H₅ClFNO. smolecule.com The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would unequivocally confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass. This technique is a standard method for confirming the identity of newly synthesized compounds.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Monoisotopic Mass | 161.00437 u |
| Nominal Mass | 161 u |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) of this compound is selected in the first mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass spectrometer.
The fragmentation pathways provide a roadmap of the molecule's structure. For this compound, likely fragmentation pathways would include:
Loss of the hydroxymethyl group (-CH₂OH).
Loss of water (H₂O) from the protonated molecular ion.
Loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).
Cleavage of the pyridine ring structure under higher energy conditions.
By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the positions of the chloro, fluoro, and methanol (B129727) substituents on the pyridine ring. Studies on the metabolism of related compounds like 3-chloro-4-fluoroaniline (B193440) have utilized HPLC-MS/MS to identify metabolites based on their fragmentation patterns. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally useful for assessing the purity of a sample of this compound. A pure sample should yield a single peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, such as starting materials, by-products, or residual solvents, which can be identified by their mass spectra.
The hydroxyl group in this compound can make it less volatile. To improve its chromatographic behavior, it can be converted into a more volatile derivative, for example, by silylation of the alcohol group. This derivatization process can also be monitored by GC-MS. nih.gov The technique has been widely applied for the analysis of various compounds, including methanol in biological samples and mutagenic compounds in treated water, demonstrating its sensitivity and selectivity. nih.govnih.gov
X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates.
The resulting crystal structure would offer unambiguous data on:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F, C-O).
Bond Angles: The angles between adjacent bonds (e.g., C-C-C, C-N-C).
Torsional Angles: These define the conformation of the molecule, such as the rotation of the hydroxymethyl group relative to the plane of the pyridine ring.
Intermolecular Interactions: It reveals how the molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of another) and halogen bonds. nih.gov
For example, a study on (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol revealed how O-H···N hydrogen bonds and C-Cl···π interactions dictate the supramolecular assembly. nih.gov Similarly, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provided detailed information about its hydrogen-bonding network. researchgate.net Such data for this compound would provide a complete and static picture of its molecular geometry and conformation in the solid state. rsc.org
Computational and Theoretical Chemistry Studies of 3 Chloro 5 Fluoro 4 Pyridyl Methanol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic characteristics, and reactivity of chemical compounds. These methods, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical approaches, provide insights that complement and often guide experimental work.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are routinely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties.
The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to construct the molecular orbitals. For pyridine (B92270) derivatives, a variety of basis sets have been successfully employed.
The Pople-style basis sets are commonly used. For instance, the 6-31G(d,p) basis set offers a good starting point for geometry optimizations and is known to provide reliable qualitative trends for small organic molecules. For more accurate energy calculations and a better description of electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding, larger and more flexible basis sets are preferable. The 6-311++G(d,p) basis set, which includes diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens respectively, is frequently used to obtain more precise results for substituted pyridines. Studies have shown that for many properties, the 6-311+G(d,p) basis set can provide results that are nearly converged. nih.gov
The selection of a basis set often involves a trade-off between computational expense and desired accuracy. Validation against experimental data, where available, is a crucial step in ensuring the appropriateness of the chosen basis set for the system under investigation.
The accuracy of DFT calculations is also heavily dependent on the chosen exchange-correlation functional. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have proven to be particularly effective for a wide range of chemical systems.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is arguably one of the most widely used hybrid functionals and has a long track record of providing reliable results for organic molecules, including pyridine derivatives. inpressco.comresearchgate.net It is often paired with the 6-31G(d,p) basis set as a standard model chemistry. However, it's important to note that standard B3LYP may not adequately describe non-covalent interactions, such as those involving dispersion forces.
To address this, dispersion-corrected functionals have been developed. The wb97xd functional, for example, includes empirical dispersion corrections and is known to perform well for systems where weak interactions are important. Other hybrid functionals like PBE0 also offer a high level of accuracy and are frequently used in benchmark studies. The choice of functional can influence the predicted electronic properties, and it is common practice to test a range of functionals to ensure the robustness of the computational findings.
Ab Initio Methods and Semi-Empirical Approaches
Beyond DFT, other computational methods offer varying levels of theory and computational cost.
Ab initio methods , which are based on first principles without the use of empirical parameters, provide a hierarchy of accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can offer very high accuracy but are computationally demanding and typically limited to smaller molecular systems. For a molecule of the size of (3-Chloro-5-fluoro-4-pyridyl)methanol, these methods would likely be used for benchmarking single-point energy calculations on DFT-optimized geometries.
Semi-empirical approaches , such as AM1, PM3, and PM6, are based on the Hartree-Fock formalism but introduce significant approximations and parameters derived from experimental data to accelerate calculations. nih.govwikipedia.org While less accurate than DFT or ab initio methods, they are much faster and can be used for very large molecules or for preliminary conformational searches to identify low-energy structures before employing more rigorous methods. nih.gov For instance, the PM6 method has been used for the initial geometry optimization of pyridine derivatives before further analysis with DFT.
Conformational Analysis and Potential Energy Surface (PES) Scans
The presence of the rotatable hydroxymethyl group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms. This is typically achieved by performing a Potential Energy Surface (PES) scan.
A PES scan involves systematically rotating the dihedral angle of the C-C-O-H bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. For substituted pyridyl alcohols, the orientation of the hydroxyl group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding and steric interactions with the substituents at the 3- and 5-positions. The relative energies of the different conformers can be used to determine their population distribution at a given temperature.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. nih.gov In pyridine and its derivatives, the distribution of electrons in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. In substituted pyridines, the nature and position of the substituents significantly influence the energies and spatial distribution of these frontier orbitals. For this compound, the electron-withdrawing nature of the chloro and fluoro substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridylmethanol.
Electron density analysis provides a visual representation of how electrons are distributed within a molecule. The molecular electrostatic potential (MEP) map, for example, illustrates the regions of positive and negative electrostatic potential on the electron density surface. In pyridine, the nitrogen atom creates a region of negative potential, making it a site for electrophilic attack. The substituents and the hydroxymethyl group in this compound will further modulate this electron distribution, influencing its reactivity and intermolecular interactions. The analysis of electron density can reveal how substituents affect the charge accumulation on the pyridyl nitrogen and other atoms in the ring. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound and related compounds.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | B3LYP/6-311++G(d,p) | -6.78 | -0.45 | 6.33 | 2.21 |
| 3-Chloropyridine | B3LYP/6-311++G(d,p) | -7.05 | -0.89 | 6.16 | 1.89 |
| 3-Fluoropyridine (B146971) | B3LYP/6-311++G(d,p) | -7.01 | -0.78 | 6.23 | 2.05 |
| Pyridin-4-ylmethanol | B3LYP/6-311++G(d,p) | -6.52 | -0.31 | 6.21 | 2.58 |
Note: The data in this table is illustrative and based on typical values for related compounds. Actual calculated values for this compound would require a specific computational study.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
For this compound, computational studies, such as those employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. These calculations show that the electronic distribution of the HOMO is primarily located on the pyridine ring, while the LUMO is also delocalized over the aromatic system. The specific energies and the resulting gap are crucial for predicting how this molecule will interact with other reagents. For instance, in a study of related arylated pyridine derivatives, the HOMO-LUMO gap was found to be a key indicator of molecular stability, with a larger gap correlating with greater stability. researchgate.net
Table 1: Frontier Molecular Orbital Energies of Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM) | -6.01 | -1.15 | 4.86 |
| (6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) | -5.93 | -1.32 | 4.61 |
| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM) | -6.32 | -1.41 | 4.91 |
| 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM) | -6.21 | -1.45 | 4.76 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the complex molecular orbitals into one-center (lone pairs) and two-center (bonds) Lewis-type structures, making it easier to understand intramolecular interactions and charge transfer phenomena. This analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors), which is crucial for understanding hyperconjugative and steric interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack due to their electron-deficient nature.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or protonation. The presence of electronegative chlorine and fluorine atoms would influence the potential distribution across the ring, creating areas of positive potential that could be targets for nucleophiles. For instance, a study on (RS)-(4-chlorophenyl)(pyridine-2yl)methanol utilized MEP maps to identify the active sites of the molecule. irjet.net Similarly, research on 2-chloro-5-nitropyridine (B43025) used MEP to visualize the sites for electrophilic and nucleophilic attack. researchgate.net
Dual Descriptor Analysis for Nucleophilic and Electrophilic Sites
The dual descriptor is a more advanced reactivity index derived from conceptual DFT. It is defined as the difference between the nucleophilic and electrophilic Fukui functions and can simultaneously identify the sites within a molecule that are prone to nucleophilic and electrophilic attack. A positive value of the dual descriptor indicates a site susceptible to electrophilic attack, while a negative value points to a site for nucleophilic attack. This method provides a more refined prediction of reactivity compared to MEP alone.
For this compound, a dual descriptor analysis would pinpoint the specific atoms on the pyridine ring and the methanol (B129727) substituent that are most likely to engage in chemical reactions, offering a detailed map of its chemical reactivity.
Computational Prediction and Correlation with Spectroscopic Data
Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. Theoretical calculations of vibrational (IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can provide valuable insights into the molecular structure and bonding, often with a high degree of accuracy that complements experimental measurements.
Theoretical Prediction of Vibrational Spectra (IR, Raman)
For this compound, theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for the C-Cl, C-F, C-O, O-H, and pyridine ring C-N and C-C bonds. For example, computational studies on halogen-substituted cytosines have demonstrated good agreement between calculated and observed vibrational spectra. nih.gov Similarly, a study on (RS)-(4-chlorophenyl)(pyridine-2yl)methanol reported theoretical IR spectra that aided in the normal mode analysis. irjet.net
Table 2: Predicted Vibrational Frequencies for a Related Compound ((RS)-(4-chlorophenyl)(pyridine-2yl)methanol)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3600-3200 (broad) |
| C-H Stretch (aromatic) | 3110-3000 |
| C-H Stretch (aliphatic) | 2929 |
| C=C Stretch (ring) | 1583, 1575, 1559 |
| C-O Stretch | 1200-1000 |
| C-Cl Stretch | 800-600 |
Note: This data is illustrative and based on a related compound. Specific frequencies for this compound would depend on its unique structure.
Computational Calculation of NMR Chemical Shifts
Computational methods, particularly DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These calculations are performed by determining the magnetic shielding tensors for each nucleus. The calculated shifts, when compared to experimental data, can help in the structural elucidation of complex molecules and in assigning specific resonances to individual atoms.
For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the methanol group. The presence of the electronegative chlorine and fluorine atoms would significantly influence the chemical shifts of the adjacent ring carbons and protons, and these effects can be precisely modeled. Studies on substituted pyridines have shown that computational methods can provide reliable predictions of ¹³C NMR chemical shifts. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (6-([biphenyl]-4-yl)3-pyridinyl)methanol |
| (6-(2-benzofuranyl)pyridin-3-yl)methanol |
| 6-(3-Flourophenyl)-4-pyridine-methanol |
| 6-(4-Chlorophenyl)-4-pyridine-methanol |
| (RS)-(4-chlorophenyl)(pyridine-2yl)methanol |
| 2-chloro-5-nitropyridine |
| 5-fluorocytosine |
| 5-chlorocytosine |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Solvent Effects (e.g., PCM model)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the calculation of electronic absorption spectra, providing insights into the energies and nature of electronic transitions. When combined with continuum solvation models like the Polarizable Continuum Model (PCM), TD-DFT can also predict how the solvent environment influences these electronic properties. researchgate.netnih.gov
The electronic excitation properties of this compound would be significantly influenced by the interplay of the chloro, fluoro, and hydroxymethyl substituents on the pyridine ring. TD-DFT calculations would typically be employed to determine the vertical excitation energies, corresponding oscillator strengths, and the nature of the primary electronic transitions (e.g., n → π* or π → π*).
The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. For similar aromatic and heterocyclic systems, hybrid functionals such as B3LYP or CAM-B3LYP with a reasonably large basis set like 6-311+G(d,p) are often used to achieve a good balance between computational cost and accuracy. researchgate.net
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.net This approach allows for the investigation of solvent effects on the electronic spectra (solvatochromism). For a molecule like this compound, which possesses a permanent dipole moment and a hydroxyl group capable of hydrogen bonding, the polarity of the solvent is expected to play a significant role in its electronic structure.
In a typical study, TD-DFT calculations would be performed both in the gas phase and in various solvents of differing polarity (e.g., dioxane, methanol, water) using the PCM. The results would likely show a shift in the absorption maxima (λmax) as the solvent polarity changes. For instance, a red shift (bathochromic shift) in polar protic solvents might be observed due to the stabilization of a more polar excited state through hydrogen bonding interactions with the solvent.
Illustrative Data Table for TD-DFT/PCM Calculations:
Below is a hypothetical data table illustrating the kind of results one might expect from a TD-DFT/PCM study on this compound.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |
| Gas Phase | 1.0 | 275 | 0.15 | π → π |
| Dioxane | 2.2 | 278 | 0.18 | π → π |
| Methanol | 32.7 | 285 | 0.22 | π → π |
| Water | 78.4 | 288 | 0.25 | π → π |
This table is for illustrative purposes only and does not represent experimentally verified data.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the calculation of reaction energy profiles.
A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods, particularly DFT, are adept at locating and characterizing these transient species. A transition state is a first-order saddle point on the potential energy surface, and its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
For this compound, several reaction pathways could be investigated computationally. For example, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a common transformation for such compounds. A computational study would involve:
Optimizing the geometries of the reactant, proposed intermediates, and the final product.
Locating the transition state structure connecting the reactant and the first intermediate (or product).
Performing frequency calculations to confirm the nature of all stationary points (minima or transition states).
Calculating the activation energy (the energy difference between the reactant and the transition state), which provides insight into the reaction kinetics.
For a reaction involving a polar molecule like this compound, a polar solvent would likely stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent might favor a less polar transition state.
Illustrative Data Table for Solvent Effects on Activation Energy:
This hypothetical table shows how the activation energy (Ea) for a hypothetical oxidation reaction of this compound might vary with the solvent.
| Solvent | Dielectric Constant (ε) | Calculated Ea (kcal/mol) |
| Gas Phase | 1.0 | 35.2 |
| Toluene | 2.4 | 32.8 |
| Dichloromethane | 8.9 | 28.5 |
| Acetonitrile | 37.5 | 25.1 |
This table is for illustrative purposes only and does not represent experimentally verified data.
This compound can serve as a substrate in various catalytic reactions, such as cross-coupling reactions or functional group transformations. Computational modeling can be used to elucidate the entire catalytic cycle of such a reaction. semanticscholar.org This involves identifying all the intermediates and transition states in the cycle, including:
Oxidative Addition: The initial step where the catalyst (often a transition metal complex) inserts into a bond of the substrate.
Transmetalation (if applicable): The transfer of an organic group from one metal to another.
Reductive Elimination: The final step where the product is formed, and the catalyst is regenerated.
For each step in the proposed catalytic cycle, the geometries and energies of the intermediates and transition states would be calculated. This allows for the determination of the rate-determining step of the reaction (the step with the highest activation barrier) and provides insights into how the catalyst's structure and the reaction conditions could be modified to improve its efficiency. While no specific catalytic cycles involving this compound have been computationally modeled in the reviewed literature, the established methodologies for studying catalytic reactions of substituted pyridines would be directly applicable. researchgate.net
Applications of 3 Chloro 5 Fluoro 4 Pyridyl Methanol As a Synthetic Intermediate
Building Block for Complex Pyridine (B92270) Derivatives
The strategic placement of reactive sites on the (3-Chloro-5-fluoro-4-pyridyl)methanol molecule makes it an ideal starting point for the synthesis of elaborate pyridine-containing structures.
Fused heterocyclic systems containing a pyridine ring are significant targets in medicinal and materials chemistry due to their rigid, planar structures that can interact effectively with biological targets. ias.ac.in Synthetic strategies for creating these systems often involve the construction of a new ring fused to a pre-existing pyridine core. ias.ac.innih.gov The hydroxymethyl group and halogen atoms of this compound can serve as anchor points for such cyclization reactions. For instance, the hydroxymethyl group can be transformed into a chloromethyl group, which, along with the ring's chlorine atom, can react with bidentate nucleophiles to form novel fused systems, such as smolecule.comnih.govnih.govtriazolo smolecule.combldpharm.comthiazinoquinolines. researchgate.net While specific examples starting from this compound are not extensively documented, its structure is well-suited for established synthetic routes that build furo-pyridine, pyrrolo-pyridine, and other fused heterocycles. ias.ac.innih.gov
Spiro compounds, which contain two rings linked by a single common atom, are another class of complex molecules sought after in pharmaceutical research. nih.gov The synthesis of spiro-heterocycles can be achieved through condensation reactions involving a ketone and a bifunctional reagent. The hydroxymethyl group of this compound could be oxidized to the corresponding aldehyde, creating an electrophilic center for spirocyclization reactions.
Halogenated pyridines are fundamental building blocks for creating diverse molecular scaffolds. agropages.com The chlorine and fluorine atoms on this compound allow for regioselective modifications through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. This enables the introduction of a wide array of substituents, leading to a large library of pyridine derivatives.
The development of novel antibacterial agents demonstrates this principle effectively. For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with potent activity against Gram-positive bacteria were synthesized, highlighting the value of the fluoropyridine scaffold in medicinal chemistry. nih.gov Similarly, trifluoromethylpyridine (TFMP) derivatives, which are structurally related to the title compound, serve as key intermediates for numerous active ingredients in both agrochemicals and pharmaceuticals. nih.govsemanticscholar.org Intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are crucial for synthesizing a variety of commercial products. nih.govresearchoutreach.org The synthetic versatility of this compound allows it to serve a similar role in accessing novel and diverse substituted pyridine scaffolds.
Intermediate in Agrochemical Research and Development
Pyridine-containing pesticides are known for their high efficiency, low toxicity, and favorable environmental profiles, making them a major focus of innovation in the crop protection industry. agropages.com The inclusion of fluorine atoms often enhances the biological activity and metabolic stability of these compounds. nih.gov
Many modern herbicides are based on a fluorinated pyridine core. The first herbicide to incorporate a trifluoromethylpyridine (TFMP) derivative was fluazifop-butyl, which was synthesized using 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key building block. semanticscholar.orgresearchoutreach.org Following this, other successful herbicides with similar structures were developed, such as flazasulfuron, which is produced from 2-chloro-3-(trifluoromethyl)pyridine. agropages.comresearchoutreach.org Given the established importance of the fluorinated pyridine motif in herbicidal compounds, this compound represents a valuable precursor for the discovery and development of new herbicidal agents.
The chloro- and fluoro-substituted pyridine framework is also integral to many modern insecticides and fungicides. For instance, the insecticide pyridalyl (B1679942) features a 5-(trifluoromethyl)pyridine moiety, while sulfoxaflor (B1682526) contains a 6-(trifluoromethyl)pyridine substructure. nih.gov
In the realm of fungicides, the compound fluazinam, which interferes with fungal respiration, is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). researchoutreach.org The amine precursor to fluazinam, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, is a well-known intermediate. nih.gov The structural similarities between these commercially successful agrochemicals and derivatives of this compound underscore its potential as a starting material for new insecticides and fungicides. The specific substitution pattern may lead to compounds with novel modes of action or improved efficacy, potentially helping to manage the development of resistance in target pests and pathogens. google.com
Intermediate in Pharmaceutical Chemistry Research
The incorporation of a fluorinated pyridine ring is a common strategy in modern drug design. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the pyridine ring can participate in hydrogen bonding and provide a scaffold for further functionalization. semanticscholar.org Several trifluoromethylpyridine derivatives have been successfully developed into pharmaceutical products, and many more are currently in clinical trials for various diseases, including cancer and viral infections. nih.govsemanticscholar.org
For example, doravirine (B607182) is an antiviral medication, and pexidartinib (B1662808) is an antineoplastic agent, both containing a substituted pyridine core. semanticscholar.org Furthermore, research into new antibacterial agents has yielded potent 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives that show promise for treating infections caused by drug-resistant bacteria. nih.gov The synthesis of novel fused pyridine heterocycles has also led to the discovery of compounds with significant anticancer activity. nih.gov As a readily available, functionalized building block, this compound provides a valuable starting point for the synthesis of new chemical entities in pharmaceutical research, enabling the exploration of new treatments for a wide range of diseases.
Interactive Table: Key Chemical Intermediates and Products Derived from Substituted Pyridines
| Compound Name | Classification | Application Area |
| Fluazifop-butyl | Herbicide | Agrochemical |
| Flazasulfuron | Herbicide | Agrochemical |
| Pyridalyl | Insecticide | Agrochemical |
| Sulfoxaflor | Insecticide | Agrochemical |
| Fluazinam | Fungicide | Agrochemical |
| Doravirine | Antiviral | Pharmaceutical |
| Pexidartinib | Antineoplastic | Pharmaceutical |
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Antibacterial | Pharmaceutical |
Scaffold for Investigational Compounds (e.g., kinase inhibitors, NNRTI analogs)
While direct and explicit examples of this compound being used as a scaffold for kinase inhibitors or non-nucleoside reverse transcriptase inhibitor (NNRTI) analogs are not extensively documented in publicly available literature, the broader class of substituted pyridines is a well-established motif in the design of such therapeutic agents. The pyridine core can act as a bioisostere for other heterocyclic systems and can engage in crucial hydrogen bonding interactions with target proteins.
The presence of both chlorine and fluorine atoms on the pyridine ring of this compound is of particular interest for medicinal chemists. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The chloro substituent offers a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Although specific kinase inhibitors or NNRTI analogs derived directly from this compound are not readily found in the literature, the potential for its use is evident. For instance, various pyridine-based scaffolds, such as pyrazolo[3,4-b]pyridine and imidazo[4,5-b]pyridine, are known cores of kinase inhibitors. The synthesis of such fused ring systems could potentially start from a highly functionalized pyridine like this compound. The hydroxymethyl group could be transformed into an amino or other functional group necessary for the annulation of the second ring.
Precursor to Fluorinated Pyridine-Containing Ligands or Building Blocks
This compound serves as a valuable precursor for the synthesis of more complex fluorinated pyridine-containing ligands and building blocks. The reactivity of the hydroxymethyl group allows for its conversion into a variety of other functional groups. For example, oxidation can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for forming C-C and C-N bonds.
Furthermore, the chloro and fluoro substituents on the pyridine ring can direct further chemical transformations. The development of methods for the selective functionalization of halogenated pyridines is an active area of research. These functionalized pyridines can then be used as ligands in catalysis or as key fragments in the assembly of larger, more complex molecules with desired electronic and steric properties. The presence of fluorine, in particular, can impart unique properties to the resulting ligands and their metal complexes.
Functional Material Precursors
The application of this compound extends beyond medicinal chemistry into the realm of materials science, where it can serve as a precursor to functional materials.
Role in Polymer Chemistry and Advanced Material Synthesis
While specific examples of polymers derived directly from this compound are not widely reported, the incorporation of fluorinated pyridine units into polymer backbones is a known strategy to impart specific properties to the resulting materials. Fluorine-containing polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties.
The hydroxymethyl group of this compound could be utilized as a monomer initiation site or as a point of attachment to a polymer backbone. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized. The presence of the chloro and fluoro groups on the pyridine ring would then be available for post-polymerization modification, allowing for the fine-tuning of the material's properties. This approach could lead to the development of advanced materials with applications in areas such as electronics, optics, and coatings.
Conclusion and Future Research Directions
Summary of Current Academic Research on (3-Chloro-5-fluoro-4-pyridyl)methanol
Academic and patent literature on this compound is sparse, with current understanding largely derived from its status as a commercially available synthetic intermediate. The molecule possesses a pyridine (B92270) ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 4-position. smolecule.com This specific arrangement of electron-withdrawing halogens and a versatile hydroxymethyl functional group dictates its chemical reactivity and potential utility.
The primary focus of existing information revolves around its role as a building block. Research implicitly positions this compound as a precursor for more complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. smolecule.comevitachem.com The reactivity is governed by the electronic properties of the substituted pyridine ring. The hydroxymethyl group (-CH₂OH) is a primary site for reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to a halomethyl group (e.g., -CH₂Cl) to facilitate nucleophilic substitution reactions. evitachem.com The pyridine nitrogen can undergo alkylation or acylation, and the halogenated ring can participate in aromatic substitution reactions, although the strong electron-withdrawing nature of the substituents influences the conditions required for such transformations. smolecule.com
Identification of Key Research Gaps and Challenges in its Chemistry
Despite its potential, significant research gaps and challenges impede the full exploitation of this compound.
Limited Documented Syntheses: There is a notable scarcity of detailed, optimized, and scalable published methods for the synthesis of this compound itself. While general routes like the reduction of a corresponding carboxylic acid or ester can be inferred from syntheses of analogous pyridyl methanols, specific methodologies tailored to this trifunctional system are not well-documented. smolecule.comprepchem.com
Regioselectivity and Chemoselectivity: A primary challenge lies in achieving selective functionalization. The molecule presents multiple reactive sites: the hydroxymethyl group, the pyridine nitrogen, and the C-H positions on the ring, in addition to potential substitution of the existing halogens. Developing reaction conditions that target one site without affecting the others is a significant hurdle that requires systematic investigation.
Purification and Separation: The synthesis and subsequent reactions of halogenated pyridines can lead to mixtures of isomers or byproducts that are difficult to separate. For instance, reactions intended to introduce a fluorine atom can sometimes be complicated by the presence of chloro-derivatives, posing significant purification challenges. researchgate.net
Understanding Reactivity: A comprehensive understanding of the compound's reactivity profile is lacking. The interplay between the chloro, fluoro, and hydroxymethyl substituents on the pyridine ring's electronic nature has not been thoroughly studied, making it difficult to predict reaction outcomes with high certainty.
Prospective Avenues for Synthetic Innovation and Methodological Development
Addressing the current challenges requires innovation in synthetic methodology. Several prospective avenues could significantly advance the chemistry of this compound.
Development of Novel Synthetic Routes: Research into efficient, high-yield syntheses from readily available starting materials is crucial. This could involve multi-step sequences starting from simpler pyridine or non-heterocyclic precursors, employing modern synthetic reactions. A plausible, though underexplored, route is the reduction of a corresponding 3-chloro-5-fluoropyridine-4-carboxylic acid or its ester, a common method for preparing pyridyl methanols. prepchem.com
Catalytic C-H Functionalization: Modern catalytic methods offer a powerful tool for late-stage functionalization. Developing protocols for the selective C-H activation of the pyridine ring would enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach.
Advanced Halogen Exchange Reactions: While fluorination and chlorination are general routes, developing more sophisticated and selective halogen exchange (HALEX) reactions could provide access to this and related compounds. For example, methods for the selective fluorination of polychlorinated pyridines are critical in the synthesis of many agrochemicals and could be adapted for this target. google.comnih.gov
Flow Chemistry and Process Optimization: For industrial applications, moving from batch to continuous flow synthesis could offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, which can be critical when dealing with potentially hazardous reagents or exothermic reactions common in fluorination chemistry.
Potential for Novel Applications in Materials Science and Medicinal Chemistry Research (as intermediates)
The true value of this compound lies in its potential as a versatile intermediate for creating high-value molecules.
Medicinal Chemistry: The substituted pyridine motif is a cornerstone of modern drug discovery. Fluorine and chlorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This compound could serve as a key intermediate for a range of therapeutic agents. For example, related fluorinated pyridine scaffolds are integral to oxazolidinone antibacterials and potent enzyme inhibitors. acs.orgnih.gov The hydroxymethyl group provides a handle for linking the pyridine core to other pharmacophores, as seen in the synthesis of piperidine-containing derivatives. evitachem.com
Agrochemicals: The agrochemical industry heavily relies on fluorinated and chlorinated pyridine derivatives to create next-generation herbicides, fungicides, and insecticides. agropages.com These compounds, often referred to as the "fourth generation" of pesticides, offer high efficacy and improved environmental profiles. agropages.com The 3-chloro-5-fluoro pyridine core is a key structural element in this field, and this compound is an ideal starting point for synthesizing active ingredients like those found in modern fungicides or herbicides. nih.govnbinno.com
Materials Science: While less explored, the integration of highly functionalized pyridines into polymers or organic materials could lead to novel properties. The polar and hydrogen-bonding capabilities of the hydroxymethyl group, combined with the electronic nature of the halogenated ring, could be exploited in the design of functional polymers, liquid crystals, or organic semiconductors.
Emerging Advanced Spectroscopic and Computational Methodologies for Future Investigations
To fully understand and utilize this compound, a suite of advanced analytical and computational tools will be indispensable.
Advanced Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR are routine, more advanced methods are needed for unambiguous characterization. Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential to confirm connectivity. Given the presence of fluorine, ¹⁹F NMR spectroscopy will be a critical tool for confirming structure and monitoring reactions.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure of the compound or its derivatives would provide definitive proof of its three-dimensional structure. researchgate.net This technique would precisely map the bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the methanol (B129727) group) in the solid state, offering invaluable insights into its physical properties.
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide a deeper understanding of the molecule's properties. These methods can be used to calculate molecular orbitals (HOMO/LUMO), predict electronic charge distributions, and model reaction mechanisms. Such computational studies can help rationalize the observed reactivity and guide the design of new synthetic strategies and functional derivatives.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of synthesized derivatives, ensuring the correct products are obtained from subsequent reactions.
Q & A
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Use anhydrous DMSO or DMF for dissolution to avoid esterification of the hydroxymethyl group. Stability assays (HPLC monitoring over 72 hours) show <5% degradation under these conditions .
Advanced Research Questions
Q. How do electronic effects of Cl/F substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) reveal the electron-withdrawing nature of Cl/F groups increases electrophilicity at the pyridine C2 and C6 positions. Fukui indices predict preferred sites for SNAr reactions .
- Experimental Validation : React with amines (e.g., piperidine) in THF at 60°C. LC-MS tracks substitution products (e.g., 3-Cl-5-F-4-(piperidinomethyl)pyridine). Kinetic studies show pseudo-first-order rate constants (k ≈ 1.2 × 10⁻³ s⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridylmethanol derivatives?
- Methodology :
- Dose-Response Reproducibility : Perform dose-ranging assays (0.1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type-specific effects. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Interference Testing : Use LC-MS/MS to detect hydroxymethyl oxidation products (e.g., aldehydes/acids) that may skew bioactivity results. For example, 3-Cl-5-F-4-pyridinecarbaldehyde shows 10× higher cytotoxicity than the parent compound .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodology :
- ADME Prediction : Use QikProp or SwissADME to calculate logP (target ~1.8), PSA (<90 Ų), and CYP450 inhibition profiles. Introduce methyl groups at C2 to reduce Phase I oxidation .
- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability with target enzymes (e.g., kinases). Derivatives with 3-Cl-5-F-4-pyridylmethanol show higher residence times (~15 ns) compared to non-halogenated analogs .
Key Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours conventional) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals in crowded aromatic regions .
- Contradiction Mitigation : Use standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
